molecular formula C7H14ClNO2 B2943736 (E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride CAS No. 2411323-75-4

(E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride

Cat. No. B2943736
CAS RN: 2411323-75-4
M. Wt: 179.64
InChI Key: TUGGIBGPJQNNJF-UHFFFAOYSA-N
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Description

“(E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride” is a complex organic compound. The “amino” part suggests the presence of an amino group (-NH2), which is a characteristic feature of amino acids. The “2,4-dimethylpent-2-enoic acid” part suggests a pentene structure with methyl groups on the 2nd and 4th carbons .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various reagents. For example, the synthesis of related compounds has been achieved through strategies like asymmetric total synthesis . Another method involves the use of boron reagents for Suzuki–Miyaura coupling . Acid halides are also used in synthesis, reacting with different compounds to form new bonds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray diffraction. For similar compounds, the Slow Evaporation Solution Growth Technique has been used to grow single crystals, which are then analyzed using Powder X-ray diffraction .


Chemical Reactions Analysis

Hydrochloric acid, a component of this compound, is known to participate in various chemical reactions. It can be oxidized by potassium permanganate or potassium dichromate, liberating chlorine gas . It also reacts with salts like carbonates, hydrogen carbonates, and sulphites, producing gases like carbon dioxide and sulphur dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For hydrochloric acid, these properties include a strong, corrosive nature, a pungent smell, and the ability to react with various substances .

Scientific Research Applications

β-Turn and β-Hairpin Mimicry with Tetrasubstituted Alkenes

Research conducted by Gardner, Liang, and Gellman (1999) focused on molecules containing the trans-5-amino-3,4-dimethylpent-3-enoic acid residue (ADPA, 1), aiming at β-turn and β-hairpin mimicry through isosteric replacement with an E-tetrasubstituted alkene. This approach was designed to promote specific local and nonlocal conformational preferences, critical for protein folding and stability, by avoiding allylic strain and preorganizing the backbone for adoption of folded conformations (R. Gardner, A. G. Liang, & S. Gellman, 1999).

Supramolecular Organic Salts from 2-Aminoheterocyclic Compounds

In a study by Jin et al. (2011), supramolecular architectures were stabilized by hydrogen bonds as well as other non-covalent interactions, showcasing the role of 2-aminoheterocyclic compounds in binding with carboxylic acid derivatives. This research highlights the structural and functional versatility of molecules like (E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride in the design of new materials and drugs (Shouwen Jin et al., 2011).

Acid−Amide Intermolecular Hydrogen Bonding

Research by Wash et al. (1997) demonstrated intermolecular hydrogen bonding between an acid and amide group, indicative of the potential for (E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride to engage in complex molecular recognition and self-assembly processes. Such properties are essential for developing novel supramolecular structures and understanding biomolecular interactions (P. Wash et al., 1997).

Synthesis and Reagents for Complex Carbohydrates

The research by Inazu et al. (1988) on the synthesis of 2-acylamino-2-deoxy-D-glucopyranose derivatives by Dimethylphosphinothioic mixed anhydride method underscores the utility of (E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride in glycoscience. It facilitates N-acylation of amino sugars, a pivotal step in the synthesis of complex carbohydrates and glycoconjugates, which are vital for biological recognition and signaling processes (T. Inazu, H. Hosokawa, & M. Amemiya, 1988).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system it interacts with. For example, some compounds act as norepinephrine and dopamine reuptake inhibitors .

Safety and Hazards

Hydrochloric acid is corrosive and can cause damage such as chemical burns upon contact . It’s important to handle it with appropriate safety measures, including the use of personal protective equipment .

Future Directions

Future research could explore the potential applications of this compound in various fields. For example, certain compounds are being evaluated for use in fluorescence-guided surgery, a technique that could improve the accuracy of tumor removal .

properties

IUPAC Name

(E)-5-amino-2,4-dimethylpent-2-enoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5(4-8)3-6(2)7(9)10;/h3,5H,4,8H2,1-2H3,(H,9,10);1H/b6-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOKECZEJMEPFQ-ZIKNSQGESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C=C(C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN)/C=C(\C)/C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-Amino-2,4-dimethylpent-2-enoic acid;hydrochloride

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